Pyrazole-72
Overview
Description
Pyrazole-72 is a heterocyclic organic compound characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole-72 can be synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of hydrazine with α,β-unsaturated aldehydes, followed by dehydrogenation . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically occur under mild conditions and offer high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole-72 undergoes various chemical reactions, including oxidation, reduction, and substitution . It can also participate in cycloaddition reactions and form complexes with metal ions.
Common Reagents and Conditions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms of the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole-3,5-dicarboxylic acid, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrazole-72 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, this compound derivatives can inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate mitochondrial functions and induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocycle with two nitrogen atoms, but with different positioning of the nitrogen atoms.
Triazole: Contains three nitrogen atoms in the ring and exhibits different chemical properties and biological activities.
Isoxazole: Similar to pyrazole but with an oxygen atom replacing one of the nitrogen atoms.
Uniqueness
Pyrazole-72 is unique due to its specific arrangement of nitrogen atoms, which imparts distinct electronic properties and reactivity. This uniqueness allows for the development of specialized derivatives with tailored biological and chemical activities .
Properties
IUPAC Name |
15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWLWMYNPVLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523048 | |
Record name | 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85833-79-0 | |
Record name | 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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